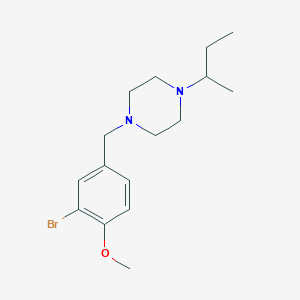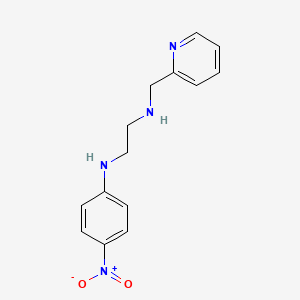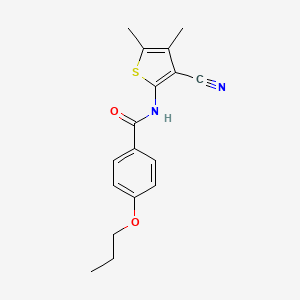![molecular formula C18H20N4O2 B15153501 N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B15153501.png)
N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is a complex organic compound that features a triazole ring, a methoxy group, and a methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE typically involves multiple steps. One common method includes the reaction of 3-methoxy-2-[(4-methylphenyl)methoxy]benzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while nitration can introduce nitro groups onto the aromatic rings.
Applications De Recherche Scientifique
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism by which N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE exerts its effects is often related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methylphenyl groups but lacks the triazole ring.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the amine structure and lacks the triazole ring.
Phenol, 2-methoxy-4-(methoxymethyl): Similar methoxy substitution pattern but different overall structure.
Uniqueness
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions and applications that are not possible with simpler analogs.
Propriétés
Formule moléculaire |
C18H20N4O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-8-14(9-7-13)11-24-17-15(4-3-5-16(17)23-2)10-19-18-20-12-21-22-18/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,22) |
Clé InChI |
FLQDCOKAXNCAKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=NC=NN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153427.png)
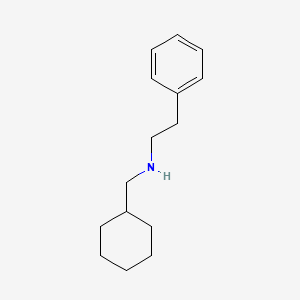
![3-[2-(6-Chloro-2-oxochromen-3-yl)-1,3-thiazol-4-yl]-7-hydroxychromen-2-one](/img/structure/B15153440.png)

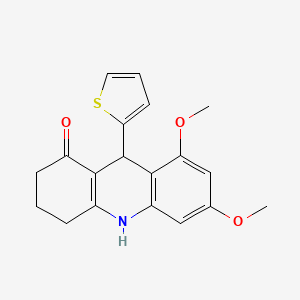
![2-fluoro-N-{2-[(2,3,4-trimethoxybenzyl)amino]ethyl}benzamide](/img/structure/B15153458.png)
![1-{2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B15153462.png)

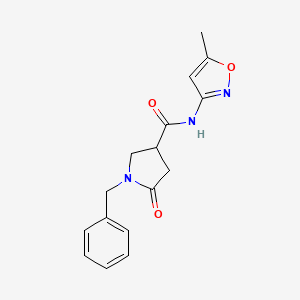
![N-{2-[(2-fluorobenzyl)sulfanyl]ethyl}-3-(4-methylphenyl)propanamide](/img/structure/B15153488.png)
